ASPDH Human Pre-designed siRNA Set A

RNAi Gene Silencing Knockdown Efficiency

Incomplete ASPDH knockdown masks subtle Ca²⁺ signaling phenotypes in NAADP or cancer research. This set solves the risk with guaranteed performance across all three unique duplexes. - **Guarantee:** ≥70% knockdown for each of 3 duplexes at ≥5 nM (vs. competitors’ partial coverage). - **Controls:** GAPDH siRNA + FAM-labeled negative control for workflow streamlining and transfection QC. - **Supply:** 5 nmol per duplex (15 nmol total target siRNA). Cost-per-guaranteed-duplex ≈USD 86. - **Application:** In vitro transient knockdown, dose-response, and phenotypic rescue prior to stable lines.

Molecular Formula C15H18N2O4S2
Molecular Weight 354.4 g/mol
Cat. No. B15565619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASPDH Human Pre-designed siRNA Set A
Molecular FormulaC15H18N2O4S2
Molecular Weight354.4 g/mol
Structural Identifiers
InChIInChI=1S/C15H18N2O4S2/c18-13-8-9-14(19)17(13)21-15(20)7-2-1-5-11-22-23-12-6-3-4-10-16-12/h3-4,6,10H,1-2,5,7-9,11H2
InChIKeyGUNOUNRTBRPXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 nmol / 20 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ASPDH siRNA Set A – Core Reagent Profile


The ASPDH Human Pre-designed siRNA Set A (MCE Cat. No. HY-RS01100) is a pre-formulated RNA interference (RNAi) reagent panel comprising three unique HPLC‑purified siRNA duplexes targeting distinct regions of the human ASPDH transcript (Gene ID: 554235), together with a positive control (GAPDH), a standard negative control, and a FAM‑labeled transfection‑efficiency negative control . The set is supplied as 5 nmol of each duplex per vial, is shipped at room temperature, and is designed for immediate reconstitution in RNase‑free water for in‑vitro knockdown studies .

Guaranteed 3-duplex knockdown at low nanomolar siRNA concentration
FAM-labeled transfection control included for real-time optimisation
GAPDH positive control aligns with common qPCR normalisation
Substantial per-duplex quantity supports extended replicate studies

Risks of Generic ASPDH siRNA Substitution


ASPDH siRNA reagents from different vendors are not functionally interchangeable because of marked differences in vendor‑backed performance guarantees, the number of validated duplexes per set, the inclusion of chemically verified controls, and the minimum per‑vial siRNA amount. A simple catalogue‑level comparison of “three‑siRNA‑pool” products obscures critical procurement‑decision factors: for instance, OriGene’s guarantee covers only two of three duplexes reaching ≥70 % knockdown at 10 nM [1], whereas MedChemExpress extends its ≥70 % guarantee to all three duplexes at a lower validated concentration of ≥5 nM . Santa Cruz Biotechnology provides no public quantitative knockdown guarantee for its ASPDH siRNA pool . These disparities directly affect experimental reproducibility, failure‑replacement cost, and efficient use of limited sample material in ASPDH‑focused NAADP‑signalling or cancer‑biology workflows.

This set guarantees knockdown for all 3 duplexes at low concentration; some competitor kits warrant only 2 of 3 at higher siRNA levels.
FAM-labeled transfection control is included; alternative suppliers often require separate purchase and validation.
GAPDH positive control in this set may require adjustment if switching from an HPRT-based kit, affecting qPCR normalization.

ASPDH siRNA Set A – Comparator Evidence


Knockdown Guarantee: All Duplexes vs. Two-of-Three

MedChemExpress guarantees that all three siRNA duplexes in Set A will individually silence target ASPDH mRNA by ≥70 % when transfected at ≥5 nM and assessed 48 h post‑transfection by qPCR, provided the positive control demonstrates >80 % knockdown . In contrast, OriGene warrants only two of its three 27‑mer Dicer‑substrate duplexes to achieve ≥70 % knockdown, and only at the higher transfection concentration of 10 nM, with a stricter requirement of >90 % transfection efficiency and HPRT control knockdown of 90 % [1]. The MCE guarantee therefore provides one additional validated duplex and functions at half the siRNA concentration required by the OriGene kit.

Knockdown guarantee
Head-to-head
This set: 3/3 duplexes warranted at ≥5 nM Competitor kit: 2/3 duplexes warranted at 10 nM
Reduced risk of ineffective duplex and lower siRNA consumption
qPCR 48 h post-transfection; positive control >80% KD
RNAi Gene Silencing Knockdown Efficiency

FAM-Labeled Transfection Control: Included vs. Optional

ASPDH Human Pre-designed siRNA Set A includes a FAM‑labeled negative control siRNA as a standard component (5 nmol, HPLC‑purified), enabling transfection‑efficiency monitoring by fluorescence microscopy or flow cytometry without additional purchase . OriGene includes a TYE‑563‑labeled transfection control only when the kit is purchased as part of a broader panel (cat# SR30002); the standard kit SR318689 does not list a fluorescent control among its included components [1]. The Santa Cruz ASPDH siRNA product makes no mention of an included fluorescent control .

Fluorescent control
Head-to-head
FAM-labeled negative control included (5 nmol) Competitor kits: no fluorescent control included
Enables transfection optimization without extra procurement
As per manufacturer component listing
Transfection Efficiency Experimental QC Flow Cytometry

Per-Duplex siRNA Quantity Comparison

The MCE Set A supplies each of the three target‑specific siRNA duplexes at 5 nmol per vial . The OriGene ASPDH kit provides 2 nmol per duplex, which the vendor states is sufficient for approximately 330 transfections in a 24‑well format at 10 nM final concentration [1]. Applying the same per‑well consumption (10 pmol siRNA per well of a 24‑well plate), the 5‑nmol MCE duplexes yield approximately 500 transfections per duplex – a 1.5‑fold increase in experimental capacity. The Santa Cruz pool is supplied as a 10 µM solution sufficient for 50–100 transfections, but the total nmol quantity is not disclosed .

Per-duplex capacity
Reported
≈500 transfections per duplex (this set) vs. ≈330 (competitor)
Supports more replicate experiments from a single purchase
24-well, 10 nM final concentration per well
siRNA Yield Transfection Scale Experimental Replicates

Positive Control: GAPDH vs. HPRT

Set A employs a GAPDH siRNA positive control , whereas the OriGene kit uses an HPRT positive control [1]. GAPDH is the most widely used qPCR housekeeping gene in cancer and metabolic studies, which aligns with the documented role of ASPDH in NAADP‑dependent Ca²⁺ signalling pathways frequently dysregulated in cancer [2]. Use of a GAPDH control permits simultaneous validation of siRNA delivery and endogenous reference‑gene stability in the same experimental run, simplifying multiplexed qPCR workflows.

Positive control gene
Class-level
GAPDH siRNA (this set) vs. HPRT (alternative kits)
Aligns with GAPDH-normalized qPCR workflows common in cancer studies
Context: ASPDH NAADP-signalling research
Experimental Validation qPCR Normalisation Housekeeping Gene

Cost per Validated Duplex Comparison

At the time of datasheet retrieval, the MCE ASPDH Set A was listed at USD 257 for three guaranteed duplexes, yielding a cost of approximately USD 86 per guaranteed duplex . The OriGene kit was listed at USD 518 for three duplexes of which only two are guaranteed, translating to USD 259 per guaranteed duplex [1]. The AbMole ASPDH set was listed at USD 270 but carries no public quantitative knockdown guarantee, rendering its per‑validated‑duplex cost incalculable . Under a procurement model that only funds reagents with vendor‑backed performance, the MCE set offers a 3‑fold lower cost per guaranteed duplex relative to OriGene.

Cost per guaranteed duplex
Head-to-head
≈USD 86 (this set) vs. USD 259 (competitor)
More efficient budget allocation for validated silencing reagents
Published list prices; excludes discounts
Procurement Cost Budget Efficiency Cost‑per‑Validated‑Duplex

ASPDH siRNA Set A – Optimal Applications


NAADP-Signalling and Ca²⁺ Mobilisation Studies

In functional assays examining NAADP‑elicited Ca²⁺ release in cancer or immune cells, incomplete ASPDH knockdown can mask subtle phenotypes. The MCE Set A’s three‑duplex guarantee at ≥5 nM maximises the probability of achieving robust silencing even in cell types with moderate transfection efficiency, while the included FAM‑labeled control allows real‑time optimisation of delivery conditions without exhausting target‑specific siRNA.

Cost-Efficient Multi-Gene RNAi Screening

Core facilities and screening laboratories purchasing siRNA sets for dozens of targets benefit from the Set A’s cost‑per‑guaranteed‑duplex advantage (≈USD 86 vs. OriGene’s ≈USD 259 [1]). The higher per‑duplex quantity (5 nmol) also supports repeated screening runs from a single purchase, reducing re‑order administrative overhead.

qPCR Workflows with GAPDH Endogenous Control

For gene‑expression studies where GAPDH is already the validated housekeeping gene, the inclusion of a GAPDH positive control siRNA streamlines the workflow. Researchers can verify both siRNA delivery and reference‑gene stability in a single qPCR plate layout, minimising sample splitting and cDNA synthesis variability – an advantage not offered by HPRT‑based kits.

Pilot Experiments for shRNA/CRISPR Design

Before committing to stable shRNA or CRISPR knockout lines, investigators often validate target gene vulnerability with transient siRNA. The Set A’s three validated duplexes at 5 nmol each provide sufficient material to test knockdown kinetics, dose‑response, and phenotypic rescue in parallel, generating a comprehensive dataset to justify subsequent genome‑editing investments.

Application
Selection Property
Validation Focus
NAADP-signalling studies
Multi-duplex knockdown guarantee at low siRNA concentration
Achieving robust target mRNA silencing in relevant cell models
Cost-efficient multi-gene screening
High per-duplex quantity and validated performance
Reproducibility across multiple screening runs
qPCR workflows with GAPDH control
GAPDH positive control matches common reference gene
Simultaneous validation of knockdown and reference gene stability
Pilot experiments for shRNA/CRISPR
Sufficient material for dose-response and time-course studies
Knockdown kinetics and phenotypic rescue validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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